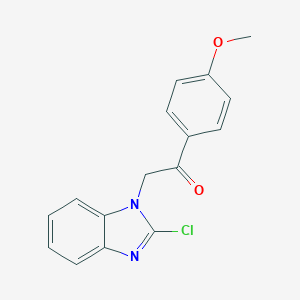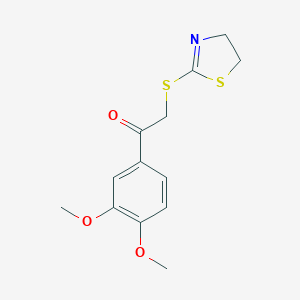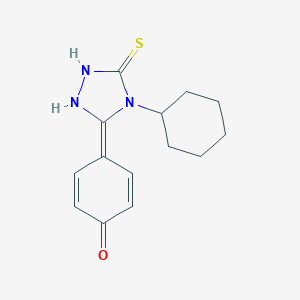
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone, also known as Cbz-Cl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
作用机制
The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone involves the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to induce the expression of certain tumor suppressor genes, which further inhibits cancer cell growth.
Biochemical and Physiological Effects:
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone also induces apoptosis in cancer cells, which leads to their death. Additionally, 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone in lab experiments is its high potency and selectivity towards cancer cells. It has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment. Additionally, 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one limitation of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone. One potential direction is to explore its efficacy in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to investigate its potential applications in the treatment of other diseases such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to optimize the synthesis and purification methods of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone to improve its yield and bioavailability.
合成方法
The synthesis of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone involves the reaction of 2-chloro-1H-benzimidazole with 4-methoxyphenylacetic acid in the presence of a suitable coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1,3-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization. The yield of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
科学研究应用
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to have potential applications in medical research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone works by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
属性
CAS 编号 |
29020-06-2 |
|---|---|
产品名称 |
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone |
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC 名称 |
2-(2-chlorobenzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-8-6-11(7-9-12)15(20)10-19-14-5-3-2-4-13(14)18-16(19)17/h2-9H,10H2,1H3 |
InChI 键 |
MOHGSMMTQPPBRA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)